molecular formula C12H20BNO4S B1408886 (4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid CAS No. 1704067-22-0

(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid

Cat. No. B1408886
CAS RN: 1704067-22-0
M. Wt: 285.17 g/mol
InChI Key: PHMYJQTZLISWIU-UHFFFAOYSA-N
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Description

“(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid” is a type of boronic acid . Boronic acids are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .


Synthesis Analysis

The synthesis of borinic acids, a subclass of organoborane compounds, relies either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . The optimal conditions require nine equivalents of boronic acids, in the presence of a bidentate ligand and K3PO4 (3 equiv.) in refluxing 1,4-dioxane .


Molecular Structure Analysis

Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids . From a structural point of view, it has been shown that borinic acids can exist as a monomer, dimer (anhydride R2BOBR2), or cyclic trimer ([R2BOH]3), in solution or the solid state, depending on the substitution pattern of the R group .


Chemical Reactions Analysis

Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 257.11 . It is a solid substance .

Scientific Research Applications

Boronic Acid Drugs in Medicine

Boronic acids have gained prominence in drug discovery, with five boronic acid drugs approved by the FDA and Health Canada, showcasing their potential in enhancing drug potency and pharmacokinetics. Boronic acids' unique properties facilitate their incorporation into medicinal chemistry, offering new avenues for drug development (Plescia & Moitessier, 2020).

Water Treatment Applications

In seawater desalination, the removal of boron, which predominantly exists as boric acid, is critical to ensure water safety. Research on reverse osmosis (RO) and nanofiltration (NF) membranes has advanced our understanding of boron removal, highlighting the need for further optimization in seawater desalination processes (Tu, Nghiem, & Chivas, 2010).

Organic Light-Emitting Diodes (OLEDs)

Boronic acid-based materials, particularly BODIPY (4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene) platforms, have emerged as promising candidates for OLED applications. Their potential as 'metal-free' infrared emitters, driven by aggregation-induced emission (AIE), showcases the versatility of boronic acid derivatives in the field of organic electronics (Squeo & Pasini, 2020).

Plant Boron Nutrition

The development of a boron-buffered solution culture system has enabled controlled studies on plant boron nutrition, addressing the challenges associated with boron chelation and its essential role in plant growth. This research underpins the significance of boron in agriculture and plant science, paving the way for innovations in crop cultivation (Asad, Bell, Dell, & Huang, 2004).

Boronic Acid Sensors

Boronic acid sensors with double recognition sites have shown improved binding affinity and selectivity, revolutionizing the development of chemical sensors for detecting carbohydrates, catecholamines, ions, and hydrogen peroxide. This advancement highlights the potential of boronic acid derivatives in analytical chemistry and biosensing technologies (Bian et al., 2019).

Safety and Hazards

The safety data sheet indicates that this compound is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .

Future Directions

Boronic acids are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They are also used in numerous transversal fields including catalysis, materials science, biology, imaging, etc . Therefore, the future directions of “(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid” could be in these areas.

Biochemical Analysis

Biochemical Properties

(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes that possess active sites containing serine, threonine, or tyrosine residues, as these amino acids can form covalent bonds with the boronic acid group. For instance, this compound has been shown to inhibit serine proteases by forming a stable complex with the serine residue in the enzyme’s active site . Additionally, this compound can interact with proteins that have diol-containing side chains, such as glycoproteins, through reversible covalent bonding.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and subsequent changes in cell signaling pathways . Furthermore, this compound has been reported to affect gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing the transcriptional activity of specific genes . In terms of cellular metabolism, this compound can modulate the activity of metabolic enzymes, leading to changes in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the formation of covalent bonds with biomolecules, such as enzymes and proteins. For instance, this compound can inhibit enzyme activity by binding to the active site of the enzyme and forming a stable complex with the catalytic residue . This interaction can lead to enzyme inhibition or activation, depending on the nature of the enzyme and the specific binding interaction. Additionally, this compound can influence gene expression by binding to transcription factors and other DNA-binding proteins, thereby modulating their activity and altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of degradation products . Over time, the accumulation of these degradation products can affect the overall activity and efficacy of this compound in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy in modulating biochemical pathways reaches a plateau at certain concentrations, beyond which no further increase in activity is observed.

properties

IUPAC Name

[4-(diethylsulfamoyl)-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO4S/c1-5-14(6-2)19(17,18)12-9(3)7-11(13(15)16)8-10(12)4/h7-8,15-16H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMYJQTZLISWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)S(=O)(=O)N(CC)CC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601172614
Record name Boronic acid, B-[4-[(diethylamino)sulfonyl]-3,5-dimethylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601172614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1704067-22-0
Record name Boronic acid, B-[4-[(diethylamino)sulfonyl]-3,5-dimethylphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704067-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[(diethylamino)sulfonyl]-3,5-dimethylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601172614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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